L-Methionylglycine

Catalog No.
S533394
CAS No.
14486-03-4
M.F
C7H14N2O3S
M. Wt
206.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionylglycine

CAS Number

14486-03-4

Product Name

L-Methionylglycine

IUPAC Name

2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

QXOHLNCNYLGICT-YFKPBYRVSA-N

SMILES

Array

solubility

Slightly soluble in water
Practically insoluble (in ethanol)

Synonyms

L-Methionylglycine; Met-Gly; NSC 88865; NSC-88865; NSC88865;

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)[O-])[NH3+]

The exact mass of the compound L-Methionylglycine is 206.0725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in waterpractically insoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

L-Methionylglycine (CAS 14486-03-4) is a highly stable, water-soluble dipeptide composed of L-methionine and glycine [1]. In industrial biotechnology, clinical nutrition, and advanced cell culture, it serves as a superior delivery vehicle for the essential amino acid methionine. By covalently linking methionine to glycine, this compound overcomes the inherent physicochemical limitations of free methionine, including poor aqueous solubility at neutral pH, susceptibility to oxidation, and undesirable odor generation during thermal processing. These properties make it a critical procurement target for formulators requiring stable, high-concentration amino acid precursors that do not degrade during standard manufacturing workflows.

Substituting L-Methionylglycine with a physical mixture of free L-methionine and glycine fundamentally alters processability and cellular uptake kinetics. Free methionine is highly vulnerable to reactive oxygen species (ROS), rapidly degrading into methionine sulfoxide, which reduces bioavailability and generates strong sulfurous off-odors during storage [1]. Furthermore, free methionine relies on easily saturated monomeric amino acid transporters for cellular entry, creating a bottleneck in high-density biological systems. In contrast, L-Methionylglycine leverages the high-capacity PEPT1 oligopeptide transport system, ensuring rapid, intact cellular uptake while maintaining absolute chemical stability during thermal formulation and long-term storage.

Absolute Resistance to Radical-Mediated Oxidation

Pulse radiolysis studies evaluating the reactivity of S-containing amino acids against reactive oxygen and nitrogen species (CO3•− and NO2• radicals) demonstrate significant differences between free and peptide-bound methionine. Free L-methionine rapidly oxidizes to methionine sulfoxide via a single-electron transfer mechanism. In direct contrast, L-Methionylglycine exhibits no detectable reaction under identical oxidative stress conditions [1].

Evidence DimensionReactivity with CO3•− and NO2• radicals
Target Compound DataNo detectable reaction (highly stable)
Comparator Or BaselineFree L-Methionine (Rapid oxidation to methionine sulfoxide)
Quantified DifferenceComplete suppression of radical-mediated oxidation
ConditionsPulse radiolysis in aqueous media

Prevents the degradation of methionine in liquid cell culture media and formulated products, extending shelf life and ensuring consistent biological performance.

Thermal Processing and Odor Stability

Free methionine is notorious for developing strong, unpleasant sulfurous odors during thermal processing and prolonged storage due to volatile degradation products. Comparative stability testing at 45°C for 29 days revealed that while free L-methionine developed a typical sulfurous odor, methionine dipeptides remained virtually odor-free [1]. Despite this extreme difference in organoleptic stability, microbiological and in vivo assays confirm that L-Methionylglycine delivers 100% nutritional equivalence to free methionine.

Evidence DimensionOdor development during accelerated storage (45°C, 29 days)
Target Compound DataVirtually odor-free (stable)
Comparator Or BaselineFree L-Methionine (Develops strong sulfurous degradation odor)
Quantified DifferenceElimination of volatile sulfurous off-gassing
ConditionsSealed container storage at 45°C for 29 days

Allows manufacturers to formulate high-concentration nutritional and therapeutic products without requiring complex odor-masking agents or specialized cold-chain storage.

High-Affinity PEPT1-Mediated Cellular Transport

The cellular absorption of L-Methionylglycine bypasses traditional, easily saturated amino acid transporters by utilizing the high-capacity, H+-coupled peptide transporter 1 (PEPT1). Competitive inhibition assays in epithelial cell models demonstrate that L-Methionylglycine acts as a high-affinity substrate for PEPT1, efficiently inhibiting the uptake of benchmark dipeptides by 50% at low millimolar concentrations [1]. This intact transport mechanism allows for significantly faster intracellular delivery of methionine compared to equimolar free amino acid solutions.

Evidence DimensionCellular transport pathway and efficiency
Target Compound DataIntact uptake via high-capacity PEPT1 transporter (high affinity)
Comparator Or BaselineFree L-Methionine (Uptake via slower, easily saturated monomeric AA transporters)
Quantified DifferenceFaster, non-competitive intracellular delivery per unit time
ConditionsEpithelial cell models expressing PEPT1

Maximizes nutrient delivery rates in high-density mammalian cell cultures, preventing methionine depletion during peak biomanufacturing phases.

High-Density Mammalian Cell Culture Media

In biopharmaceutical manufacturing, rapid cellular uptake via the PEPT1 transporter [1] and absolute resistance to oxidation are required to sustain high-titer monoclonal antibody production. L-Methionylglycine is the right choice to prevent methionine depletion and media degradation during peak biomanufacturing phases.

Advanced Clinical Nutrition and Enteral Formulas

Delivering highly bioavailable methionine without the severe organoleptic issues (sulfurous odor) [2] or solubility limits of free methionine is critical for patient compliance and product shelf-life in medical foods and specialized nutritional supplements.

Stable Precursors for Peptide Synthesis and Prodrugs

Where a highly stable, pre-formed dipeptide block is needed to improve the solubility and pharmacokinetic profile of complex therapeutic molecules, L-Methionylglycine provides an oxidation-resistant [3] building block that simplifies downstream processing and formulation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White powder; Savoury meaty with cheesy notes aroma

XLogP3

-3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

206.07251349 Da

Monoisotopic Mass

206.07251349 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T872MM2E20

Other CAS

14486-03-4

Wikipedia

Methionylglycine

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023
1: Kaluderović GN, Schmidt H, Paschke R, Kalinowski B, Dietrich A, Mueller T, Steinborn D. Platinum(II) complexes with l-methionylglycine and l-methionyl-l-leucine ligands: synthesis, characterization and in vitro antitumoral activity. J Inorg Biochem. 2007 Mar;101(3):543-9. Epub 2006 Nov 30. PubMed PMID: 17223197.
2: McCollum MQ, Webb KE Jr. Glycyl-L-sarcosine absorption across ovine omasal epithelium during coincubation with other peptide substrates and volatile fatty acids. J Anim Sci. 1998 Oct;76(10):2706-11. PubMed PMID: 9814913.
3: Kino H, Kino K. Alteration of the substrate specificity of l-amino acid ligase and selective synthesis of Met-Gly as a salt taste enhancer. Biosci Biotechnol Biochem. 2015;79(11):1827-32. doi: 10.1080/09168451.2015.1056511. Epub 2015 Jun 19. PubMed PMID: 26088155.
4: Matthews JC, Webb KE Jr. Absorption of L-carnosine, L-methionine, and L-methionylglycine by isolated sheep ruminal and omasal epithelial tissue. J Anim Sci. 1995 Nov;73(11):3464-75. PubMed PMID: 8586607.
5: Bressan M, Ettorre R, Marchiori F, Valle G. Coordination chemistry of peptides. Part II. Crystal structure of cyclo-L-methionylglycine and studies of metal complexation. Int J Pept Protein Res. 1982 Apr;19(4):402-7. PubMed PMID: 7118410.
6: Zheng L, Dong H, Su G, Zhao Q, Zhao M. Radical scavenging activities of Tyr-, Trp-, Cys- and Met-Gly and their protective effects against AAPH-induced oxidative damage in human erythrocytes. Food Chem. 2016 Apr 15;197(Pt A):807-13. doi: 10.1016/j.foodchem.2015.11.012. Epub 2015 Nov 9. PubMed PMID: 26617020.
7: Paquet A, Sarwar G. Determination of bioavailability of some long-chain N-substituted derivatives of L-methionine and L-lysine. Can J Biochem. 1980 Jul;58(7):577-80. PubMed PMID: 6778594.
8: Rychlewska U, Warzajtis B, Glisic BD, Rajkovic S, Djuran M. Crystallographic evidence of Gly-D,L-Met oxidation to its sulfoxide in the presence of gold(III): solid solution of the racemic mixture of two diastereoisomers. Acta Crystallogr C. 2010 Feb;66(Pt 2):m51-4. doi: 10.1107/S0108270110001666. Epub 2010 Jan 26. PubMed PMID: 20124681.
9: Morozova OB, Korchak SE, Vieth HM, Yurkovskaya AV. Photo-CIDNP study of transient radicals of Met-Gly and Gly-Met peptides in aqueous solution at variable pH. J Phys Chem B. 2009 May 21;113(20):7398-406. doi: 10.1021/jp8112182. PubMed PMID: 19438284.
10: Moneton P, Sarthou P, Le Goffic F. Transport and hydrolysis of peptides in Saccharomyces cerevisiae. J Gen Microbiol. 1986 Aug;132(8):2147-53. PubMed PMID: 3540196.
11: Lau JK, Lo S, Zhao J, Siu KW, Hopkinson AC. Fragmentation chemistry of [Met-Gly]•+, [Gly-Met]•+, and [Met-Met]•+ radical cations. J Am Soc Mass Spectrom. 2013 Apr;24(4):543-53. doi: 10.1007/s13361-013-0581-5. Epub 2013 Feb 26. PubMed PMID: 23440718.
12: Callaway JE, Lai J, Haselbeck B, Baltaian M, Bonnesen SP, Weickmann J, Wilcox G, Lei SP. Modification of the C terminus of cecropin is essential for broad-spectrum antimicrobial activity. Antimicrob Agents Chemother. 1993 Aug;37(8):1614-9. PubMed PMID: 8215272; PubMed Central PMCID: PMC188029.
13: Živković MD, Rajković S, Glišić BĐ, Drašković NS, Djuran MI. Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues. Bioorg Chem. 2017 Jun;72:190-198. doi: 10.1016/j.bioorg.2017.04.008. Epub 2017 Apr 17. PubMed PMID: 28460361.
14: Dou YH, Bao N, Xu JJ, Chen HY. A dynamically modified microfluidic poly(dimethylsiloxane) chip with electrochemical detection for biological analysis. Electrophoresis. 2002 Oct;23(20):3558-66. PubMed PMID: 12412125.
15: Matthews JC, Wong EA, Bender PK, Bloomquist JR, Webb KE Jr. Demonstration and characterization of dipeptide transport system activity in sheep omasal epithelium by expression of mRNA in Xenopus laevis oocytes. J Anim Sci. 1996 Jul;74(7):1720-7. PubMed PMID: 8818821.
16: Huang R, Furukawa Y, Otake T, Kakegawa T. Effects of Glycine, Water, Ammonia, and Ammonium Bicarbonate on the Oligomerization of Methionine. Orig Life Evol Biosph. 2017 Jun;47(2):145-160. doi: 10.1007/s11084-016-9518-x. Epub 2016 Sep 23. PubMed PMID: 27663449.
17: Matsuura T, Tanimura N, Hosoda K, Yomo T, Shimizu Y. Reaction dynamics analysis of a reconstituted Escherichia coli protein translation system by computational modeling. Proc Natl Acad Sci U S A. 2017 Feb 21;114(8):E1336-E1344. doi: 10.1073/pnas.1615351114. Epub 2017 Feb 6. PubMed PMID: 28167777; PubMed Central PMCID: PMC5338406.

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